Nivolumab
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nivolumab is a monoclonal antibody that affects the immune system and helps control the growth of cancer cells . It is used in the treatment of different types of cancer, including melanoma, lung cancer, renal cell carcinoma, and Hodgkin lymphoma .
Synthesis Analysis
A physicochemical and functional characterization of Nivolumab was carried out, which was subjected to various stress conditions: heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . The results showed that exposure to light had the greatest impact on the samples, revealing the formation of non-natural dimers and a different isoform profile .Molecular Structure Analysis
The complex structure of Nivolumab with PD-1 has been reported . Structural and functional analyses unexpectedly revealed an N-terminal loop outside the IgV domain of PD-1. This loop is not involved in recognition of PD-L1 but dominates binding to Nivolumab .Chemical Reactions Analysis
Nivolumab was subjected to various stress conditions, including heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . Exposure to light was the stress test with the greatest impact on the samples, revealing the formation of non-natural dimers and a different isoform profile .Physical And Chemical Properties Analysis
Nivolumab was subjected to various stress conditions, including heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . The results showed that Nivolumab demonstrated stability up to 60 °C (1 h) .科学的研究の応用
-
Metastatic Non-Small-Cell Lung Cancer (NSCLC)
- Summary of Application : Nivolumab has been used in combination with Ipilimumab and chemotherapy to treat patients with metastatic NSCLC . The combination has shown to improve outcomes in terms of overall survival (OS) and progression-free survival (PFS) .
- Methods of Application : Patients were treated with a regimen of platinum-based chemotherapy combined with immunotherapy of nivolumab every three weeks and ipilimumab every 6 weeks .
- Results : The median PFS was 10.2 months, longer than that of the 9LA trial (6.7 months). Adenocarcinoma patients exhibited a higher median OS of 13.7 months than squamous cell carcinoma (SCC) patients at 12.3 months .
-
Locally Advanced Non-Small-Cell Lung Cancer (NSCLC)
- Summary of Application : Nivolumab plus Ipilimumab has shown promising efficacy in patients with locally advanced NSCLC who relapse after durvalumab consolidation following concurrent chemoradiotherapy (CCRT) .
- Methods of Application : Clinical data were retrospectively extracted from the medical records of patients with NSCLC who received nivolumab plus ipilimumab after CCRT and durvalumab consolidation .
- Results : The 6- and 12-month PFS rates for nivolumab plus ipilimumab for relapse after durvalumab were 46.7% and 36.4%, indicating a long-tail plateau .
-
Melanoma
- Summary of Application : Nivolumab has been approved for the adjuvant treatment of completely resected Stage IIB/C melanoma in patients 12 years and older .
- Methods of Application : The recommended nivolumab dose for patients weighing 40 kg or greater is 240 mg every 2 weeks or 480 mg every 4 weeks until disease progression or unacceptable toxicity for up to 1 year .
- Results : The FDA approval was based on the results of a clinical trial showing improved survival rates .
-
Renal Cell Carcinoma
- Summary of Application : Nivolumab has been approved in combination with cabozantinib for the first-line treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumours have no sensitising epidermal growth factor receptor (EGFR) mutation or anaplastic lymphoma kinase (ALK) translocation .
- Methods of Application : Patients were given nivolumab 240 mg over 30 minutes every 2 weeks in combination with cabozantinib 40 mg orally once daily .
- Results : The trial demonstrated a statistically significant improvement in progression-free survival (PFS), overall survival (OS) and confirmed overall response rate (ORR) for patients treated with nivolumab plus cabozantinib compared with those who received sunitinib .
-
Hepatocellular Carcinoma
- Summary of Application : Nivolumab has been used in patients with advanced hepatocellular carcinoma (HCC). A study found that low-dose nivolumab may be effective with manageable toxicity .
- Methods of Application : The study retrospectively reviewed patients with HCC who received 20 or 100 mg of nivolumab intravenously every 2 weeks .
- Results : Patients achieving partial or complete response were associated with lower expression of CD163+ cells. Furthermore, lower expression of CD163+ was associated with better PFS and OS .
-
Microsatellite Instability-High (MSI-H) or Mismatch Repair Deficient (dMMR) Cancer
- Summary of Application : Nivolumab has been approved for use in combination with ipilimumab for the treatment of patients 12 years of age and older with microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) metastatic colorectal cancer (mCRC) that has progressed following treatment with a fluoropyrimidine, oxaliplatin, and irinotecan .
- Methods of Application : The recommended dose is nivolumab 240 mg every 2 weeks (30-minute intravenous infusion) or 480 mg every 4 weeks (30-minute intravenous infusion) in combination with ipilimumab .
- Results : The FDA approval was based on the results of a clinical trial showing improved survival rates .
-
Squamous Cell Carcinoma of the Head and Neck
- Summary of Application : Nivolumab has been used to treat squamous cell carcinoma of the head and neck that has spread to other parts of the body or has come back .
- Methods of Application : Nivolumab is administered intravenously .
- Results : The results vary depending on the individual patient’s response to the treatment .
-
Gastric Cancer
- Summary of Application : Nivolumab has been approved for the first-line treatment of unresectable advanced or recurrent gastric cancer in combination with chemotherapy .
- Methods of Application : Nivolumab is administered in combination with a fluoropyrimidine- and platinum-containing chemotherapy regimen .
- Results : The approval was based on the results of a clinical trial showing improved survival rates .
-
Esophageal Cancer
-
Advanced Non-Small Cell Lung Cancer (NSCLC)
- Summary of Application : Nivolumab plus ipilimumab with chemotherapy (NICT) and pembrolizumab with chemotherapy (PCT) are commonly used in patients with advanced NSCLC .
- Methods of Application : Patients receive Nivolumab plus ipilimumab with chemotherapy (NICT) or pembrolizumab with chemotherapy (PCT) intravenously .
- Results : Compared with immune checkpoint inhibitor (ICI) monotherapy, ICI combination therapy can increase immune-related toxicity instead of prolonging survival .
-
Malignant Pleural Mesothelioma
-
Urothelial Carcinoma
-
Squamous Cell Carcinoma of the Head and Neck
- Summary of Application : Nivolumab has been used to treat squamous cell carcinoma of the head and neck that has spread to other parts of the body or has come back .
- Methods of Application : Nivolumab is administered intravenously .
- Results : The results vary depending on the individual patient’s response to the treatment .
-
Gastric Cancer
- Summary of Application : Nivolumab has been approved for the first-line treatment of unresectable advanced or recurrent gastric cancer in combination with chemotherapy .
- Methods of Application : Nivolumab is administered in combination with a fluoropyrimidine- and platinum-containing chemotherapy regimen .
- Results : The approval was based on the results of a clinical trial showing improved survival rates .
-
Esophageal Cancer
-
Advanced Non-Small Cell Lung Cancer (NSCLC)
- Summary of Application : Nivolumab plus ipilimumab with chemotherapy (NICT) and pembrolizumab with chemotherapy (PCT) are commonly used in patients with advanced NSCLC .
- Methods of Application : Patients receive Nivolumab plus ipilimumab with chemotherapy (NICT) or pembrolizumab with chemotherapy (PCT) intravenously .
- Results : Compared with immune checkpoint inhibitor (ICI) monotherapy, ICI combination therapy can increase immune-related toxicity instead of prolonging survival .
-
Malignant Pleural Mesothelioma
-
Urothelial Carcinoma
Safety And Hazards
特性
CAS番号 |
946414-94-4 |
---|---|
製品名 |
Nivolumab |
分子式 |
C6362H9862N1712O1995S42 |
分子量 |
143599.39 g·mol−1 |
同義語 |
Nivolumab; BMS 936558; MDX 1106; ONO 4538; Opdivo; Anti-PD-1 human monoclonal antibody MDX-1106.; BMS 936558; BMS-936558; HSDB 8256; MDX 1106; MDX-1106; Nivolumab; ONO 4538; ONO-4538; Opdivo; UNII-31YO63LBSN; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
DL-Lauroylcarnitine chloride
7023-03-2
J 104129 fumarate
244277-89-2
PentamethyleneQuinazoline HCl
61939-12-6
TADJAKONINE
11087-94-8